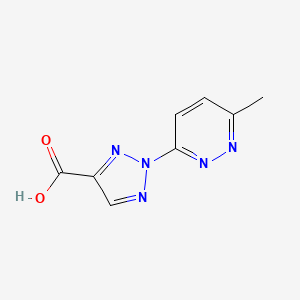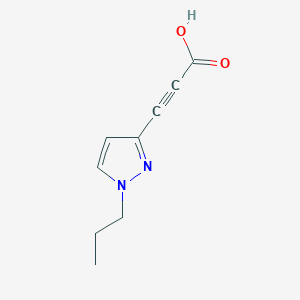
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrrole ring with a carbonitrile substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Contains a difluorophenyl group but with a benzamide moiety.
Uniqueness
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile is unique due to its specific combination of a difluorophenyl group and a pyrrole ring with a carbonitrile substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C11H6F2N2 |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H6F2N2/c12-8-3-4-11(10(13)6-8)15-5-1-2-9(15)7-14/h1-6H |
Clave InChI |
YABFZLJAMFRWIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=C1)C#N)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















